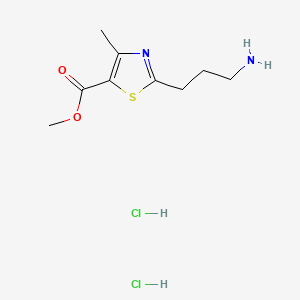
Methyl2-(3-aminopropyl)-4-methyl-1,3-thiazole-5-carboxylatedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-aminopropyl)-4-methyl-1,3-thiazole-5-carboxylate dihydrochloride is a chemical compound with a unique structure that includes a thiazole ring, an aminopropyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-aminopropyl)-4-methyl-1,3-thiazole-5-carboxylate dihydrochloride typically involves the reaction of 4-methyl-1,3-thiazole-5-carboxylic acid with 3-aminopropylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then treated with methanol and hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-aminopropyl)-4-methyl-1,3-thiazole-5-carboxylate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylate ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like acetonitrile.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran.
Substitution: Alkyl halides; reactions are often conducted in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Alcohol derivatives of the carboxylate ester.
Substitution: Alkylated aminopropyl derivatives.
Scientific Research Applications
Methyl 2-(3-aminopropyl)-4-methyl-1,3-thiazole-5-carboxylate dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of methyl 2-(3-aminopropyl)-4-methyl-1,3-thiazole-5-carboxylate dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. The thiazole ring can participate in π-π stacking interactions with aromatic residues in proteins, influencing their conformation and function.
Comparison with Similar Compounds
Similar Compounds
3-Aminopropyl(diethoxy)methylsilane: Similar in having an aminopropyl group but differs in the presence of a silane moiety.
(3-Aminopropyl)triethoxysilane: Contains an aminopropyl group and is used in surface functionalization.
Quinolinyl-pyrazoles: Contains a heterocyclic ring similar to the thiazole ring but with different pharmacological properties.
Uniqueness
Methyl 2-(3-aminopropyl)-4-methyl-1,3-thiazole-5-carboxylate dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiazole ring and aminopropyl group make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H16Cl2N2O2S |
|---|---|
Molecular Weight |
287.21 g/mol |
IUPAC Name |
methyl 2-(3-aminopropyl)-4-methyl-1,3-thiazole-5-carboxylate;dihydrochloride |
InChI |
InChI=1S/C9H14N2O2S.2ClH/c1-6-8(9(12)13-2)14-7(11-6)4-3-5-10;;/h3-5,10H2,1-2H3;2*1H |
InChI Key |
PSTOTDSKHVIFIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)CCCN)C(=O)OC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















